N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide

Kinase inhibitor selectivity Structure-activity relationship (SAR) VEGFR2 inhibition

For ANDA regulatory submissions, sourcing a non-pharmacopeial 'deschloro sorafenib' fails ICH Q3A/Q3B requirements. This official EP Impurity F/USP Related Compound E reference standard (CAS 1285533-84-7) provides lot-specific traceability essential for HPLC method validation and batch release of sorafenib drug product. Unlike generic alternatives, it is supported by defined pharmacopeial characterization data. - Pharmacopeial reference standard for sorafenib impurity profiling (EP/USP compliant). - Crystallographically validated in TNNI3K (PDB 7MGJ, 2.95 Å) with a distinct 22.5-fold VEGFR2 selectivity shift. - Ships with comprehensive COA documentation for regulatory submission.

Molecular Formula C21H17F3N4O3
Molecular Weight 430.387
CAS No. 1285533-84-7
Cat. No. B580140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide
CAS1285533-84-7
SynonymsDeschloro Sorafenib;  Sorafenib Impurity 3
Molecular FormulaC21H17F3N4O3
Molecular Weight430.387
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C21H17F3N4O3/c1-25-19(29)18-12-17(9-10-26-18)31-16-7-5-14(6-8-16)27-20(30)28-15-4-2-3-13(11-15)21(22,23)24/h2-12H,1H3,(H,25,29)(H2,27,28,30)
InChIKeyWFTZMAAMCVPJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide: Identity, Pharmacopoeial Status, and Procurement


N-Methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide (CAS 1285533-84-7), systematically also named N-methyl-4-[4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]pyridine-2-carboxamide and commonly referred to as Deschloro Sorafenib, is a diarylurea small molecule belonging to the type II kinase inhibitor class [1]. It is the direct des-chloro structural analog of the FDA-approved multikinase inhibitor sorafenib (Nexavar), differing solely by the absence of the chlorine atom at the 4-position of the central phenyl ring (molecular formula C21H17F3N4O3 vs. C21H16ClF3N4O3 for sorafenib; ΔMW = 34.4 g/mol) . The compound is officially designated as Sorafenib EP Impurity F (European Pharmacopoeia) and Sorafenib Related Compound E (USP), and is available as a characterized pharmaceutical analytical impurity reference standard from USP (Catalog No. 1A05820) . Its three-dimensional binding mode to the cardiac-specific kinase TNNI3K has been solved by X-ray crystallography at 2.95 Å resolution (PDB ID: 7MGJ), providing atomic-level structural rationale for its kinase inhibition profile [2].

Why Sorafenib and Diarylurea Analogs Cannot Substitute for This Compound


The removal of a single chlorine substituent in transitioning from sorafenib to its deschloro analog produces a quantifiably distinct kinase inhibition fingerprint that precludes functional interchangeability. Although both compounds share the diarylurea pharmacophore, the deschloro modification shifts the VEGFR2 inhibitory potency by approximately 22.5-fold (IC50 4 nM vs. 90 nM) while maintaining comparable TNNI3K affinity (IC50 79 nM vs. ~100 nM), fundamentally altering the TNNI3K/VEGFR2 selectivity ratio [1]. In the seminal medicinal chemistry campaign that produced the selective TNNI3K tool compound GSK329 (40-fold selective over VEGFR2), the deschloro analog represented a distinct rung on the optimization ladder, and its crystal structure (PDB 7MGJ) reveals specific hydrogen-bonding and hydrophobic interactions within the TNNI3K ATP-binding pocket that differ from the binding poses of both sorafenib and the more optimized diarylureas [2]. For analytical chemistry and regulatory submissions, this compound is the defined EP Impurity F and USP Related Compound E—pharmacopoeial reference standards whose identity, purity, and lot-specific traceability are mandatory for ANDA filing and commercial sorafenib quality control; substitution with an unqualified in-house analog is not regulatory-compliant [3].

Quantitative Differentiation Evidence Versus Sorafenib and In-Class Analogs


Structural Basis for VEGFR2 Potency Difference

N-Methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide (Deschloro Sorafenib) differs from sorafenib by the formal deletion of a single chlorine atom at the 4-position of the central phenoxy ring. This single-atom structural change produces a VEGFR2 IC50 of 4 nM in a GST-6His-tagged VEGFR2 HTRF enzymatic assay, compared with a reported sorafenib VEGFR2 IC50 of 90 nM in cell-free kinase assays [1]. The quantified difference represents an approximately 22.5-fold increase in VEGFR2 inhibitory potency for the deschloro compound. Molecular formula: target C21H17F3N4O3 (MW 430.4) vs. sorafenib C21H16ClF3N4O3 (MW 464.8); ΔMW = 34.4 g/mol.

Kinase inhibitor selectivity Structure-activity relationship (SAR) VEGFR2 inhibition

TNNI3K Inhibitory Potency and Selectivity Window

In a TNNI3K enzymatic inhibition assay (unknown origin enzyme, ChEMBL-curated data), deschloro sorafenib exhibited an IC50 of 79 nM [1]. The parent compound sorafenib has been independently characterized with a TNNI3K IC50 of approximately 100 nM, as referenced in the IUPHAR/BPS Guide to Pharmacology entry for the derived tool compound GSK329 [2]. The deschloro analog therefore demonstrates a modest ~1.27-fold improvement in TNNI3K inhibitory potency relative to sorafenib. Notably, when combined with the VEGFR2 data, the TNNI3K/VEGFR2 selectivity ratio is approximately 19.75 for deschloro sorafenib (79 nM / 4 nM) compared with approximately 1.11 for sorafenib (100 nM / 90 nM), indicating that the deschloro modification markedly shifts the selectivity window in favor of VEGFR2 rather than TNNI3K.

Cardiac kinase inhibition TNNI3K Ischemia-reperfusion injury

Co-Crystal Structure with TNNI3K at 2.95 Å Resolution

The co-crystal structure of deschloro sorafenib bound to the kinase domain of human TNNI3K has been deposited in the Protein Data Bank as entry 7MGJ, solved by X-ray diffraction at 2.95 Å resolution (R-Value Free: 0.228, R-Value Work: 0.195) [1]. This structure is part of the medicinal chemistry campaign published by Patterson et al. (J. Med. Chem., 2021) that systematically engineered selectivity against VEGFR2, p38α, and B-Raf while preserving TNNI3K affinity [2]. The electron density maps unambiguously define the binding pose of the N-methylpicolinamide head group, the central phenoxy linker, and the terminal 3-(trifluoromethyl)phenyl urea moiety within the TNNI3K ATP-binding site. In contrast, sorafenib co-crystal structures are predominantly available for B-Raf, VEGFR2, and c-Kit—not TNNI3K—meaning that deschloro sorafenib provides a unique structural template for understanding diarylurea-TNNI3K interactions that is not accessible with sorafenib or regorafenib.

X-ray crystallography Structure-based drug design Kinase-inhibitor co-crystal structure

Pharmacopoeial Identity as EP Impurity F and USP Related Compound E

N-Methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide is codified in the European Pharmacopoeia as Sorafenib EP Impurity F and by the United States Pharmacopeia as Sorafenib Related Compound E (Deschlorosorafenib, Catalog No. 1A05820) [1]. The USP reference standard is supplied at 25 mg per vial, with lot-specific traceability and a Certificate of Analysis. In contrast, generic 'deschloro sorafenib' procured from non-pharmacopoeial chemical suppliers typically lacks EP/USP reference standard qualification, validated purity assignment by a compendial method, and the documented stability and storage conditions required for regulatory submission . The melting point of the pure compound is reported at 187.6 °C, with a predicted boiling point of 498.1 ± 45.0 °C and density of 1.399 ± 0.06 g/cm³ .

Pharmaceutical analytical impurity EP Impurity F ANDA regulatory filing

Kinase Selectivity Fingerprint Across the Diarylurea Series

The medicinal chemistry optimization campaign by Patterson et al. (J. Med. Chem., 2021) used deschloro sorafenib as an early-generation scaffold and progressed through iterative structure-based design to yield compound 47 (GSK329), which achieved 40-fold selectivity for TNNI3K over VEGFR2, 80-fold over p38α, and >200-fold over B-Raf [1]. The deschloro sorafenib starting point, by contrast, is VEGFR2-preferring (TNNI3K/VEGFR2 ratio ~19.75, i.e., it inhibits VEGFR2 approximately 20-fold more potently than TNNI3K). This positions deschloro sorafenib as a distinct pharmacological tool: it is a dual TNNI3K/VEGFR2 inhibitor, whereas GSK329 is a TNNI3K-selective probe and sorafenib is a pan-kinase inhibitor with broader polypharmacology (potent against Raf-1, B-Raf, VEGFR2/3, PDGFRβ, FLT3, c-Kit). No single assay directly compares all three compounds head-to-head, but the selectivity trend across the series is: sorafenib (pan-kinase, >6 targets) → deschloro sorafenib (dual TNNI3K/VEGFR2) → GSK329 (TNNI3K-selective) [1].

Kinase selectivity profiling Polypharmacology Tool compound qualification

High-Confidence Research and Industrial Application Scenarios


Pharmaceutical Impurity Reference Standard for Sorafenib Quality Control

As the officially designated EP Impurity F and USP Related Compound E (Deschlorosorafenib, USP Catalog No. 1A05820), this compound is the regulatory-mandated reference standard for HPLC impurity profiling, method validation (AMV), and batch-release testing of sorafenib drug substance and drug product. Its lot-specific Certificate of Analysis, defined storage conditions, and compendial traceability satisfy ICH Q3A/Q3B requirements that cannot be met by generic 'deschloro sorafenib' from non-pharmacopoeial vendors . The 22.5-fold VEGFR2 potency difference versus sorafenib further means that this impurity must be chromatographically resolved and quantified independently from sorafenib in stability-indicating methods, as it represents a distinct chemical entity with its own pharmacological activity profile [1].

Structure-Based Drug Design Targeting TNNI3K

The 2.95 Å resolution X-ray co-crystal structure (PDB 7MGJ) provides the only publicly available atomic-resolution template of a diarylurea inhibitor bound to the TNNI3K kinase domain. Computational chemists and structural biologists can use this structure for molecular docking, molecular dynamics simulations, pharmacophore model generation, and rational design of next-generation TNNI3K-selective inhibitors. Unlike sorafenib, which lacks a TNNI3K co-crystal structure, deschloro sorafenib enables direct visualization of key hinge-region hydrogen bonds and the binding orientation of the urea pharmacophore within the TNNI3K active site [2].

Dual TNNI3K/VEGFR2 Inhibitor for Cardiovascular Mechanistic Studies

With a TNNI3K IC50 of 79 nM and a VEGFR2 IC50 of 4 nM, deschloro sorafenib occupies a defined dual-inhibition niche distinct from the pan-kinase profile of sorafenib and the TNNI3K-selective profile of GSK329. This makes it suitable as a pharmacological probe in experimental systems where simultaneous inhibition of TNNI3K (cardiac stress signaling) and VEGFR2 (angiogenesis) is mechanistically informative, such as in models of ischemia-reperfusion injury with a vascular remodeling component. Its placement on the SAR trajectory (sorafenib → deschloro sorafenib → GSK329) also qualifies it as a benchmark comparator for quantifying the selectivity gains achieved by optimized diarylurea leads [3].

Kinase Panel Selectivity Screening Reference for Diarylurea Optimization

In kinase inhibitor discovery campaigns that employ the diarylurea chemotype, deschloro sorafenib serves as a defined, commercially available reference point for establishing baseline selectivity windows. Its VEGFR2-preferring profile (TNNI3K/VEGFR2 ratio ~19.75) provides a measurable benchmark against which synthetic modifications can be assessed for their ability to shift selectivity toward TNNI3K (as achieved by GSK329: 40-fold selective) or toward other kinases of interest. The compound's ChEMBL deposition (CHEMBL1992306) and BindingDB records (BDBM50578183) provide standardized bioactivity data formats that can be directly integrated into computational selectivity models [3].

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